molecular formula C19H16N6OS B294664 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

Número de catálogo B294664
Peso molecular: 376.4 g/mol
Clave InChI: FLVURSMTZRMUEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole, also known as TMB-PSB, is a novel benzimidazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TMB-PSB is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.

Mecanismo De Acción

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is a potent and selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and its downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting PTP1B, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole enhances insulin signaling, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and physiological effects:
1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has a high binding affinity for PTP1B and is selective for this enzyme, which reduces the risk of off-target effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has several advantages for lab experiments, including its high potency and selectivity for PTP1B, which makes it an ideal tool for studying the role of PTP1B in disease pathogenesis. However, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has limitations, including its relatively low solubility in aqueous solutions, which can limit its use in certain assays.

Direcciones Futuras

For 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole research include the development of more potent and selective PTP1B inhibitors, the investigation of the role of PTP1B in other diseases, and the evaluation of the safety and efficacy of 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole in human clinical trials. Additionally, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole can be used as a lead compound for the development of new drugs with improved pharmacological properties.

Métodos De Síntesis

The synthesis of 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole involves a multistep process that starts with the reaction of 2-methylphenol with 1,2,4-triazole-3-thiol to form 2-methylthio-1,2,4-triazole. This intermediate is then reacted with 2-chloromethylphenyl ether to form 2-(2-methylphenoxy)methyl-1,2,4-triazole-3-thiol. The final step involves the reaction of 2-(2-methylphenoxy)methyl-1,2,4-triazole-3-thiol with 4-iodo-1H-benzimidazole in the presence of potassium carbonate to form 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole.

Aplicaciones Científicas De Investigación

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been extensively studied for its potential applications in the treatment of diabetes, obesity, and cancer. PTP1B is a negative regulator of insulin signaling, and its inhibition by 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer, by inducing apoptosis and inhibiting cell proliferation.

Propiedades

Fórmula molecular

C19H16N6OS

Peso molecular

376.4 g/mol

Nombre IUPAC

3-(benzimidazol-1-ylmethyl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-13-6-2-5-9-16(13)26-11-18-23-25-17(21-22-19(25)27-18)10-24-12-20-14-7-3-4-8-15(14)24/h2-9,12H,10-11H2,1H3

Clave InChI

FLVURSMTZRMUEQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

SMILES canónico

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.